molecular formula C6H7IN2 B1658930 N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide CAS No. 6264-68-2

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B1658930
CAS No.: 6264-68-2
M. Wt: 234.04 g/mol
InChI Key: SCLFNMKBTWCIFA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound It is characterized by the presence of an acetyl group attached to a phenyl ring, and a dichloro-methylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-acetylphenylamine and 2,4-dichloro-6-methylphenol.

    Formation of Intermediate: The 2,4-dichloro-6-methylphenol is reacted with chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.

    Final Product: The intermediate is then reacted with 3-acetylphenylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-acetylphenyl)-2-(2,4-dichloro-6-ethylphenoxy)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

6264-68-2

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

4-iodobenzene-1,3-diamine

InChI

InChI=1S/C6H7IN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2

InChI Key

SCLFNMKBTWCIFA-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC(=C2)C(=O)C)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1N)N)I

Origin of Product

United States

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